molecular formula C16H18ClN5S B215804 N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B215804
M. Wt: 347.9 g/mol
InChI Key: GOJASLSTQKFGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the reaction of 4-chloro-2-methylaniline with 2-chloropyrimidine in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and carbon disulfide under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
  • N-(4-chloro-2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
  • N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and pyrimidinyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClN5S

Molecular Weight

347.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C16H18ClN5S/c1-12-11-13(17)3-4-14(12)20-16(23)22-9-7-21(8-10-22)15-18-5-2-6-19-15/h2-6,11H,7-10H2,1H3,(H,20,23)

InChI Key

GOJASLSTQKFGDR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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